2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes:
- 5,6-Dimethyl substituents on the thieno[2,3-d]pyrimidinone ring, which enhance steric bulk and electronic effects.
- A 3-phenyl group at position 3, contributing to aromatic interactions and solubility modulation.
- A 2-thioether linkage (-S-) connecting the pyrimidinone core to a 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl moiety.
This compound’s synthesis likely follows routes similar to other 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, involving cyclocondensation of enaminones or oxazine-dione intermediates with aldehydes and amines under basic conditions .
Properties
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-14-15(2)32-22-21(14)23(28)26(17-6-4-3-5-7-17)24(25-22)31-13-18(27)16-8-9-19-20(12-16)30-11-10-29-19/h3-9,12H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQZTCKOMDOQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules. Another study suggests that a similar compound might exhibit inhibitory activity against the 2RAW protein.
Mode of Action
It’s known that similar compounds exhibit an up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process. This process is dominant in these compounds due to 2 ET1 > ES1.
Biochemical Pathways
Similar compounds have been used in the construction of organic light-emitting devices (oleds), suggesting a role in electroluminescence.
Biological Activity
The compound 2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one features a complex structure that integrates various pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential as an anticancer agent and its antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves several steps that typically include cyclization reactions and functional group modifications. The thieno[2,3-d]pyrimidine framework has been synthesized using various methods, including one-pot reactions and multi-step syntheses from simpler precursors .
Anticancer Activity
Research indicates that compounds containing the thieno[2,3-d]pyrimidine scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study evaluated the antiproliferative effects of synthesized thieno[2,3-d]pyrimidinones against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The compound demonstrated IC50 values in the low micromolar range, indicating potent activity .
These results suggest that the compound could serve as a lead for further development in cancer therapeutics.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies have shown that these compounds can affect apoptosis-related proteins and inhibit key signaling pathways involved in tumor growth .
Antimicrobial Activity
In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives have been evaluated for antimicrobial activity. A recent study reported that certain derivatives exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria:
- Antimicrobial Efficacy : The compound showed minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.13 mM against various bacterial strains, outperforming standard antibiotics like streptomycin and ampicillin .
| Bacterial Strain | MIC (mM) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.05 | |
| Escherichia coli | 0.10 | |
| Pseudomonas aeruginosa | 0.13 |
Case Studies
Several case studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives in clinical settings:
- MCF-7 Cell Line Study : In vitro assays demonstrated that derivatives with specific substitutions on the thieno[2,3-d]pyrimidine ring significantly inhibited MCF-7 cell proliferation while sparing normal liver cells from toxicity .
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins such as EGFR and PI3K, which are critical in cancer progression .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thieno[2,3-d]pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new cancer therapies .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Its structural components may interact with bacterial cell membranes or inhibit essential metabolic pathways in pathogens. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Studies suggest that it may downregulate inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
Material Science
Polymer Chemistry
The unique structure of this compound allows it to be used in polymer synthesis. It can serve as a monomer or additive in creating polymers with specific thermal and mechanical properties. Research has shown that incorporating this compound into polymer matrices can enhance their stability and performance under stress .
Nanotechnology
In nanotechnology, the compound is being explored for its ability to act as a stabilizing agent for nanoparticles. Its interactions at the molecular level can help in the formation of stable colloidal suspensions, which are crucial for various applications including drug delivery systems .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit structural diversity, with variations in substituents influencing biological activity, solubility, and target selectivity. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Activity :
- The 5,6-dimethyl group is a common feature in derivatives with reported COX-2 selectivity (e.g., compound from ), suggesting its role in enhancing enzyme binding .
- The 2-thioether linkage in the target compound introduces a dihydrobenzo[1,4]dioxin group, which may improve metabolic stability compared to simpler alkyl/aryl thioethers (e.g., ) .
Biological Selectivity :
- Derivatives with electron-withdrawing groups (e.g., trifluoromethylbenzamido in ) show higher COX-2 inhibition, while bulky aromatic substituents (e.g., 3-phenyl in the target compound) may favor anticancer activity via kinase inhibition .
Synthetic Flexibility: The target compound’s synthesis likely parallels methods for 2-substituted thieno[2,3-d]pyrimidinones, where oxazine-dione intermediates react with aldehydes and amines under basic conditions .
Research Findings and Implications
- Gaps in Data : While COX-2 selectivity is reported for related 5,6-dimethyl derivatives (), the target compound’s biological profile remains uncharacterized. In vitro screening against cancer cell lines (e.g., MCF-7, A549) is warranted .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing this thieno[2,3-d]pyrimidinone derivative, and what purification challenges arise during synthesis?
- Methodological Answer: The core scaffold can be synthesized via alkylation of 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid, followed by purification using column chromatography or recrystallization . Challenges include controlling regioselectivity during alkylation and removing residual solvents (e.g., DMF or acetic acid) via repeated washing with polar/non-polar solvent mixtures. Yield optimization may require temperature modulation (e.g., reflux at 80–100°C) and stoichiometric adjustments of thioacetamide .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of spectral techniques:
- NMR: Analyze - and -NMR for thioether (–S–) and ketone (–C=O) signals, with expected downfield shifts for the 2,3-dihydrobenzodioxin moiety (~δ 4.3–4.5 ppm for –O–CH–) .
- Mass Spectrometry: Confirm molecular weight via ESI-MS, observing the [M+H] peak at m/z corresponding to CHNOS .
- X-ray Crystallography: Resolve crystal structures to validate stereochemistry, as demonstrated for analogous thieno-pyrimidinone derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer: Prioritize enzyme inhibition assays (e.g., COX-1/COX-2 selectivity testing using fluorometric or colorimetric kits) with indomethacin as a positive control. Use IC values to quantify potency, and validate selectivity ratios (COX-2/COX-1) via dose-response curves . For cytotoxicity, employ MTT assays on cell lines (e.g., HEK-293) at concentrations ≤50 μM to establish safety thresholds .
Advanced Research Questions
Q. How does the 2,3-dihydrobenzodioxin substituent influence this compound’s enzyme selectivity and binding kinetics?
- Methodological Answer: Conduct molecular docking (e.g., AutoDock Vina) to model interactions between the dihydrobenzodioxin group and COX-2’s hydrophobic pocket. Compare binding energies with COX-1 to rationalize selectivity. Validate experimentally via site-directed mutagenesis of key residues (e.g., Val523 in COX-2) and measure changes in IC .
Q. What strategies mitigate metabolic instability of the thioether linkage in vivo?
- Methodological Answer: Replace the –S– group with bioisosteres (e.g., sulfone or methylene) to reduce oxidative metabolism. Alternatively, introduce electron-withdrawing substituents on the benzodioxin ring to stabilize the thioether. Perform microsomal stability assays (e.g., rat liver microsomes) to compare half-lives of derivatives .
Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy?
- Methodological Answer: Investigate pharmacokinetic parameters (e.g., bioavailability, tissue distribution) using LC-MS/MS. If poor absorption is observed, formulate the compound as a prodrug (e.g., esterification of the ketone group) or use nanoparticle delivery systems. Cross-validate results with pharmacokinetic-pharmacodynamic (PK/PD) modeling .
Q. What computational methods predict off-target interactions for this compound?
- Methodological Answer: Employ cheminformatics tools (e.g., SwissTargetPrediction) to identify potential off-targets based on structural similarity. Validate predictions via kinase profiling panels (e.g., Eurofins KinaseScan) and assess selectivity using heatmap clustering of inhibition data .
Experimental Design & Data Analysis
Q. How should researchers design dose-ranging studies to balance efficacy and toxicity?
- Methodological Answer: Use a factorial design to test multiple doses (e.g., 10, 25, 50 mg/kg) and administration routes (oral, intraperitoneal). Apply the Hill equation to model dose-response relationships and calculate therapeutic indices (LD/ED). Include positive controls (e.g., celecoxib for COX-2 inhibition) and negative controls (vehicle-only groups) .
Q. What statistical approaches are optimal for analyzing small-sample enzyme inhibition data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
